molecular formula C8H16Cl2N4O B1377808 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride CAS No. 1573547-23-5

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

Cat. No.: B1377808
CAS No.: 1573547-23-5
M. Wt: 255.14 g/mol
InChI Key: NFVZHTRCOTUPMU-UHFFFAOYSA-N
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Description

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(2-propan-2-ylpyrazol-3-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6(2)12-7(3-4-10-12)11-8(13)5-9;;/h3-4,6H,5,9H2,1-2H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVZHTRCOTUPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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